N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
Aromatic sulfonamides, such as the compound , have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, which are critical for various physiological functions. In a study, similar compounds showed nanomolar inhibitory concentrations against different CA isoenzymes, demonstrating potential for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Reactions Involving Alkanes
Research involving similar sulfonamide compounds has explored their use in copper-catalyzed reactions with alkanes. These reactions lead to functionalization at various carbon-hydrogen bonds, showcasing the compound's potential in chemical synthesis and modification processes (Tran, Li, Driess, & Hartwig, 2014).
Novel Catalyst Synthesis
N-bromo sulfonamide compounds have been utilized as catalysts in the synthesis of specific organic compounds. They offer advantages like high yields, short reaction times, and use of non-toxic materials, highlighting their utility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Development of Porous Materials
Aromatic sulfonamides are used in the assembly of triple helical columns, which further assemble into porous materials. This finding has implications for material science, especially in the development of new types of porous materials (Rajput, Chernyshev, & Biradha, 2010).
Future Directions
The future directions for this compound could involve further studies on its antimicrobial action, antioxidant activity, and toxicity. There is a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYHUNVRRRRTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.